CID 171666230

Description

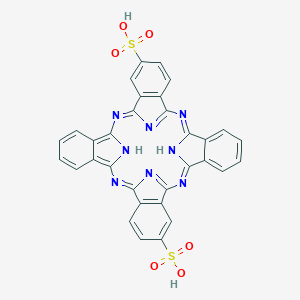

Structure

2D Structure

Propriétés

Numéro CAS |

1330-38-7 |

|---|---|

Formule moléculaire |

C32H14CuN8Na2O6S2-2 |

Poids moléculaire |

780.2 g/mol |

Nom IUPAC |

copper;disodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13,15,17,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6,24-disulfonate |

InChI |

InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)15-9-11-21-23(13-15)32-38-28-20-8-4-2-6-18(20)26(34-28)36-30-22-12-10-16(48(44,45)46)14-24(22)31(40-30)37-27-19-7-3-1-5-17(19)25(33-27)35-29(21)39-32;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;;2*+1/p-2 |

Clé InChI |

ZZKQZJSJLZPQEG-UHFFFAOYSA-L |

SMILES canonique |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Cu+2] |

Autres numéros CAS |

1330-38-7 |

Origine du produit |

United States |

Synthesis Methodologies and Advanced Preparations of Direct Blue 86

Industrial Sulfonation of Copper Phthalocyanine (B1677752)

The primary industrial route to Direct Blue 86 involves the sulfonation of copper phthalocyanine (CuPc). colorfuldyes.com This process introduces sulfonate (-SO₃H) groups onto the phthalocyanine ring, rendering the otherwise insoluble CuPc pigment soluble in water. solubilityofthings.com

Mechanistic Investigations of Sulfonation

The sulfonation of copper phthalocyanine is an electrophilic aromatic substitution reaction. The sulfonation process typically utilizes fuming sulfuric acid (oleum) or chlorosulfonic acid as the sulfonating agent. colorfuldyes.comlookchem.com The reaction mechanism involves the attack of the electrophile, sulfur trioxide (SO₃), on the electron-rich aromatic rings of the phthalocyanine macrocycle. The central copper atom in the phthalocyanine structure influences the electronic properties of the ring system, enhancing its reactivity towards electrophiles and contributing to the stability of the final product. science.gov The number of sulfonate groups introduced per molecule, typically ranging from 1.5 to 2.5, is a critical factor that dictates the dye's properties and can be controlled by the reaction conditions.

An alternative synthetic pathway involves the use of sulfonated phthalic acid derivatives as precursors before the cyclization step to form the phthalocyanine ring. This method offers greater control over the placement and number of sulfonate groups on the final molecule.

Optimization of Reaction Parameters in Synthetic Routes

The yield and quality of Direct Blue 86 are highly dependent on the careful control of several reaction parameters. Key variables that are optimized in industrial settings include:

| Parameter | Typical Range/Value | Impact on Synthesis |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Affects the degree of sulfonation and reaction rate. |

| Reaction Temperature | 50-65°C | Influences the reaction kinetics and the extent of sulfonation. Higher temperatures can lead to undesired side reactions. colorfuldyes.comechemi.com |

| Reaction Time | 10-15 hours | Determines the completion of the sulfonation reaction. colorfuldyes.comworlddyevariety.com |

| Ratio of Reactants | Varies | The ratio of copper phthalocyanine to the sulfonating agent is crucial for achieving the desired degree of sulfonation. colorfuldyes.com |

| Agitation Speed | Not specified | Ensures proper mixing and heat transfer, leading to a more uniform product. |

Recent advancements in synthetic methodologies have focused on improving efficiency and reducing environmental impact. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times to 1-2 hours and lower energy consumption by approximately 20%.

Post-Synthesis Purification Techniques

The crude product of the sulfonation reaction contains unreacted starting materials, isomers, and inorganic salts. Therefore, a multi-step purification process is essential to obtain Direct Blue 86 of the required purity. Common industrial purification methods include:

Neutralization: The acidic reaction mixture is neutralized with a base, such as sodium hydroxide (B78521) or sodium carbonate, to a pH of 7-7.2. colorfuldyes.comechemi.com This step converts the sulfonic acid groups into their sodium salt form, enhancing water solubility.

Precipitation/Salting Out: The dye is precipitated from the aqueous solution by adding a salt like sodium chloride. echemi.com This helps to separate the dye from more soluble impurities.

Filtration and Washing: The precipitated dye is collected by filtration and washed to remove residual acids and salts. echemi.com Hot filtration at 70-80°C is sometimes employed to remove insoluble residues.

Dialysis: To remove low-molecular-weight impurities, dialysis using membranes with a 1–3 kDa cutoff is utilized.

Drying: The purified dye is dried, often using spray drying, to produce a uniform powder.

Flocculation: In some purification schemes for commercial dyes, flocculants such as aluminum sulfate (B86663) or ferric chloride are added to the dye solution to precipitate colloidal impurities, which are then removed by filtration or centrifugation. google.comgoogle.com

Functionalization and Derivatization Approaches for Modified Direct Blue 86

To tailor the properties of Direct Blue 86 for specific applications, functionalization and derivatization strategies are employed. These modifications can alter the dye's solubility, affinity for different substrates, and other performance characteristics.

Nucleophilic Substitution Reactions on Sulfonate Groups

The sulfonate groups on the Direct Blue 86 molecule can act as leaving groups in nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to derivatives with altered properties. For example, treatment with amines (RNH₂) can replace the sulfonate groups with amino groups (-NHR). evitachem.com This type of reaction is a key step in producing derivatives with different solubility profiles and affinities for various materials.

Strategies for Enhanced Solubility and Interaction Properties

The inherent water solubility of Direct Blue 86, conferred by its sulfonate groups, is crucial for its application in dyeing aqueous systems. solubilityofthings.com However, for applications in non-aqueous media such as inks and plastics, its solubility in organic solvents needs to be enhanced. This can be achieved by replacing the sodium counterions with organic amines, as seen in the derivation of C.I. Solvent Blue 129 from Direct Blue 86.

Furthermore, the introduction of specific functional groups can enhance the interaction of the dye with different substrates. The number and type of sulfonate groups significantly influence the balance between water solubility and substrate affinity. For instance, tetrasulfonated phthalocyanine derivatives exhibit higher water solubility, making them suitable for specialized applications like biomedical imaging. The interaction properties can also be modified by introducing bulky substituents or groups that can participate in specific intermolecular interactions, thereby tuning the dye's performance for a given application. science.gov

Spectroscopic and Advanced Analytical Characterization in Direct Blue 86 Research

Spectrophotometric Analysis Techniques

Spectrophotometry is a cornerstone in the analysis of colored compounds like Direct Blue 86, providing critical information about its electronic structure and the functional groups present.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to measure how a substance absorbs light at different wavelengths. icjs.us For Direct Blue 86, UV-Vis spectroscopy confirms the presence of its distinct chromophoric system and is widely used for quantitative analysis. smacgigworld.com Research has identified three significant absorbance peaks for Direct Blue 86 in aqueous solutions. sid.ir The peak in the visible region at approximately 620 nm is attributed to the extensive conjugated π-system of the copper phthalocyanine (B1677752) chromophore, which is responsible for its vibrant blue color. sid.ir Additional peaks are observed in the UV region at around 330 nm, corresponding to the C=N bonds within the phthalocyanine structure, and at 217 nm, which is attributed to the benzene (B151609) aromatic rings. sid.ir The intensity of these absorption bands is directly proportional to the dye's concentration, a principle leveraged for quantitative measurements in various studies. smacgigworld.commvpsvktcollege.ac.in

Table 1: UV-Vis Absorption Maxima of Direct Blue 86 An interactive data table representing the characteristic absorption peaks of Direct Blue 86 and their molecular origins.

| Wavelength (λmax) | Spectral Region | Corresponding Molecular Moiety |

|---|---|---|

| ~620 nm | Visible | Phthalocyanine Chromophore (Conjugated System) sid.ir |

| ~330 nm | Ultraviolet | C=N Bonds sid.ir |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com While a specific, complete FT-IR spectrum for Direct Blue 86 is not detailed in the provided context, the characteristic functional groups of its known structure (a sulfonated copper phthalocyanine) would produce a unique spectral fingerprint. unirioja.es Key absorptions can be predicted based on its molecular components. These include vibrations from the aromatic C-H and C=C bonds of the phthalocyanine structure, C=N bonds within the macrocycle, and the highly characteristic stretches of the sulfonate (-SO₃) groups that confer its water solubility. uc.edu

Table 2: Predicted FT-IR Absorption Bands for Direct Blue 86 Functional Groups An interactive data table showing the expected wavenumber ranges for the primary functional groups present in the Direct Blue 86 molecule.

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Aromatic Ring | C-H | 3100-3000 | Stretching |

| Aromatic Ring | C=C | 1600-1475 | Stretching |

| Phthalocyanine Core | C=N | 1690-1640 | Stretching |

| Sulfonate Group | S=O | 1250-1150 & 1070-1030 | Asymmetric & Symmetric Stretching |

Ultraviolet-Visible Spectroscopy Applications for Absorption Profile Confirmation

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for separating Direct Blue 86 from impurities and for analyzing its degradation or transformation products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. alwsci.com It is considered a gold standard for assessing the purity of dyes like Direct Blue 86. alwsci.com In a typical application, a reverse-phase HPLC method would be employed, often using a C18 column. unodc.orgshimadzu.com The separation is achieved by passing a pressurized liquid solvent (mobile phase), such as a mixture of buffered water and an organic solvent like acetonitrile (B52724) or methanol, through the column containing the stationary phase. najah.edu Components are separated based on their differential partitioning between the two phases. Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector set to one of the dye's absorption maxima (e.g., 620 nm), where the peak area corresponds directly to the concentration of the dye. mvpsvktcollege.ac.in This allows for precise quantitative analysis and the detection of impurities that may be present in the raw material or product formulation. alwsci.com

When Direct Blue 86 is subjected to degradation processes, such as advanced oxidation, a complex mixture of new compounds can be formed. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique ideal for analyzing these mixtures. mdpi.com The LC component separates the individual transformation products from the parent dye and each other, while the mass spectrometer provides detailed mass information for each separated component. alwsci.commdpi.com In studies investigating the breakdown of Direct Blue 86, gas chromatography-mass spectrometry (GC-MS) has been used to identify final degradation products. researchgate.net Similarly, LC-MS, and particularly high-resolution mass spectrometry (LC-HRMS), enables the determination of the exact molecular weight of the transformation products. mdpi.com This mass information, combined with the fragmentation patterns obtained from tandem mass spectrometry (MS/MS), allows researchers to deduce the molecular structures of these novel products, providing insight into the degradation pathways. shimadzu.com

High-Performance Liquid Chromatography for Purity Assessment and Quantitative Analysis

Advanced Structural Elucidation Techniques

For unambiguous confirmation of the structure of Direct Blue 86 or for the definitive identification of its complex transformation products, more advanced analytical techniques are required. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is crucial for distinguishing between compounds with very similar nominal masses. mdpi.com Furthermore, cutting-edge techniques like liquid chromatography combined with infrared ion spectroscopy (LC-IRIS) can provide isomer-specific information. nih.gov This method allows for the acquisition of an IR spectrum for a mass-selected ion, which can then be compared to quantum-chemically predicted spectra for different candidate structures, enabling the precise identification of isomeric metabolites or degradation products. nih.gov Such advanced methods are vital for a deeper understanding of the compound's behavior and metabolic fate. uni-duesseldorf.de

Nuclear Magnetic Resonance Spectroscopy for Detailed Molecular Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules at an atomic level. mst.edu It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and three-dimensional arrangement of atoms within a molecule. mst.edumdpi.com An NMR spectrum acts as a unique fingerprint for a molecular structure, with the position (chemical shift) and splitting of signals revealing the nature and proximity of neighboring atoms. mdpi.com Multidimensional NMR experiments can further elucidate complex structures by showing correlations between different nuclei, even those that are far apart in the molecular sequence but close in space. mdpi.com

In the context of a complex dye molecule like Direct Blue 86, NMR could theoretically be used to confirm the intricate structure of the phthalocyanine macrocycle and determine the precise locations of the sulfonate groups attached to the aromatic rings. However, the application of NMR to Direct Blue 86 is significantly complicated by its core component: a copper(II) ion. wikipedia.org

Copper(II) is a paramagnetic metal, meaning it has an unpaired electron. researchgate.netacs.org The magnetic field generated by this unpaired electron is thousands of times stronger than that of atomic nuclei. This strong paramagnetic influence leads to profound effects on the NMR spectrum, including extreme shifting of resonance frequencies (hyperfine shifts) and significant broadening of the NMR signals. researchgate.net This broadening can often render the signals undetectable or too poorly resolved to provide useful structural information. acs.org Consequently, while NMR is a cornerstone of molecular characterization for many organic compounds, specific and detailed NMR structural analyses of Direct Blue 86 are not commonly found in the literature due to the analytical challenges posed by its paramagnetic copper center. Overcoming these challenges would require specialized NMR techniques designed for paramagnetic molecules. researchgate.netnih.gov

Scanning Electron Microscopy and Energy-Dispersive X-ray Spectroscopy in Adsorbent Material Characterization

In research focused on the removal of Direct Blue 86 from wastewater, Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are vital for characterizing the adsorbent materials used in the process. These techniques are typically applied to the adsorbent before and after it has been exposed to the dye.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, revealing key morphological features. For adsorbents, this includes details about surface texture, porosity, and the presence of cracks or flaws. gnest.org Studies on various materials used to adsorb Direct Blue 86 have utilized SEM to visualize their structure. For instance, SEM analysis of activated carbon from Acacia auriculiformis wood showed its microporous structure, which is essential for dye uptake. scialert.net Similarly, analysis of biochar derived from Delonix regia seed pods and Abelmoschus esculentus seeds revealed irregular, porous surfaces that provide sites for dye adsorption. nih.govnih.gov In another study, SEM images of Luffa cylindrica fibers showed a smooth, rugose, and porous surface, which are factors that favor the adhesion of pollutants like Direct Blue 86. mdpi.com After adsorption, SEM images can show a softening or smoothing of the surface, indicating that the dye molecules have adhered to and coated the adsorbent. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. aimspress.com It identifies the elemental composition by detecting the characteristic X-rays emitted from a material when bombarded with an electron beam. gnest.org In the context of Direct Blue 86 adsorption, EDX analysis is used to determine the elemental makeup of the adsorbent material. After the adsorption process, the appearance of elements specific to the dye in the adsorbent's EDX spectrum provides direct evidence of successful dye uptake. Direct Blue 86 contains copper (Cu) and sulfur (S) from its sulfonic acid groups. unirioja.es The detection of these elements on an adsorbent post-treatment confirms the material's efficacy. For example, EDX analysis has been used to confirm the presence and distribution of elements on various adsorbents like chitosan-stabilized iron-nickel nanoparticles and modified biochar after the removal of Direct Blue 86. nih.gov

The combined use of SEM and EDX provides a comprehensive picture of the adsorbent-adsorbate interaction, confirming that the physical morphology of the material is suitable for adsorption and providing definitive proof of the dye's capture through elemental analysis.

Table 1: SEM and EDX Findings for Various Direct Blue 86 Adsorbents This table summarizes the characterization of different materials used for the adsorption of Direct Blue 86, as analyzed by Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX).

| Adsorbent Material | Key Findings from SEM Analysis | Key Findings from EDX Analysis |

| Activated Carbon (from Acacia auriculiformis) | Revealed a well-developed microporous structure and surface properties suitable for adsorption. scialert.net | Confirmed the elemental composition of the carbon-based material. scialert.net |

| Biochar (from Delonix regia seed pods) | Showed a heterogeneous and porous surface structure. nih.gov | Confirmed the elemental composition and was used to verify dye uptake. nih.gov |

| Biochar (from Abelmoschus esculentus seeds) | Delineated a surface with a predominance of micropores and mesopores. nih.gov | Not specified for dye confirmation, but used for initial material characterization. nih.gov |

| Chitosan-stabilized nZVI-Ni Nanoparticles | Investigated the surface morphology of the synthesized nanoparticles. | Analyzed the elemental characteristics of the bimetallic nanoparticles. |

| ZIF-8@ZIF-67 Core-Shell Structure | Showed the morphology of the created core-shell structure. researchgate.net | Not specified for Direct Blue 86, but used to characterize similar materials. researchgate.net |

| Luffa cylindrica fibers | Revealed a smooth, rugose, and porous surface before adsorption; the surface appeared softened after dye adhesion. mdpi.com | Not specified, but SEM images confirmed physical changes due to dye adsorption. mdpi.com |

Environmental Remediation and Degradation Pathways of Direct Blue 86

Adsorption Mechanisms and Material Science Applications for Dye Removal

Adsorption has been identified as a highly effective method for the removal of dyes like Direct Blue 86 from wastewater. wikipedia.org The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material. The efficiency of adsorption is influenced by several factors, including the physicochemical properties of the adsorbent, such as surface area and functional groups, and the operational conditions like pH, contact time, and initial dye concentration. The development of low-cost and highly efficient adsorbents from readily available materials is a key focus in material science to provide sustainable solutions for dye remediation. wikipedia.orgguidetopharmacology.org

Development of Novel Adsorbent Materials from Biomass

The utilization of biomass as a precursor for adsorbent materials offers a cost-effective and environmentally friendly alternative to commercial adsorbents like activated carbon. wikipedia.org Agricultural wastes and other biogenic materials are abundant, renewable, and can be converted into effective adsorbents for pollutants such as Direct Blue 86.

Activated carbons derived from various agricultural byproducts have demonstrated significant potential for the removal of Direct Blue 86. These materials are typically produced through chemical or thermal activation processes.

Rice Husk: Studies have shown that activated carbon produced from rice husk is a good adsorbent for DB 86. wikipedia.org In one study, a rice husk-based adsorbent (RH6) showed an adsorption capacity of 34.48 mg/g at an optimal pH of 2 and a contact time of 180 minutes. wikipedia.org

Orange Peel: Activated carbon prepared from orange peel has been investigated for DB 86 removal. guidetopharmacology.org Research indicates a maximum removal of 92% at pH 2 with an adsorbent dose of 6 g/L for a 100 mg/L initial dye concentration. guidetopharmacology.org The maximum adsorption capacity was determined to be 33.78 mg/g. guidetopharmacology.org

Manioc Husk: Activated carbon from manioc husk, prepared by chemical activation with phosphoric acid (H₃PO₄), has been tested for DB 86 adsorption. wikipedia.orgwikipedia.org This adsorbent (CAY) exhibited a maximum adsorption capacity of 6.2 mg/g at pH 2 and 25°C. wikipedia.orgwikipedia.org

Jatropha Husk: The use of zinc chloride (ZnCl₂) activated Jatropha husk carbon has been explored for DB 86 removal. wikipedia.org This adsorbent showed a maximum adsorption capacity of 41.06 mg/g at its natural pH. wikipedia.org

Peanut Shell: Activated carbon derived from waste peanut shells has also been used for the removal of Direct Blue-86. guidetopharmacology.org

Table 1: Adsorption of Direct Blue 86 by Activated Carbons from Agricultural Wastes

| Adsorbent Material | Activation/Treatment | Optimal pH | Adsorption Capacity (mg/g) | Kinetic Model | Source |

|---|---|---|---|---|---|

| Rice Husk (RH6) | Chemical and Thermal | 2 | 34.48 | Pseudo-second-order | wikipedia.org |

| Orange Peel | Not specified | 2 | 33.78 | Pseudo-second-order | guidetopharmacology.org |

| Manioc Husk (CAY) | Chemical (H₃PO₄) | 2 | 6.2 | Pseudo-second-order | wikipedia.orgwikipedia.org |

| Jatropha Husk (ZAJHC) | Chemical (ZnCl₂) | Natural | 41.06 | Lagergren first-order | wikipedia.org |

| Peanut Shell | Encapsulated in Alginate | Not specified | Not specified | Not specified | guidetopharmacology.org |

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as an effective adsorbent for organic pollutants.

Abelmoschus esculentus (Okra) Seeds: Biochar derived from Abelmoschus esculentus seeds (AESB) has shown excellent adsorption capacity for DB 86, reaching 277.04 mg/g. wikipedia.org The primary adsorption mechanisms include pore filling, π-π interactions, and hydrogen bonding. wikipedia.org Optimal conditions for 98.06% removal were found to be a dye concentration of 300 mg/L, a dose of 2.5 g/L, a pH of 2, and a contact time of 120 minutes. wikipedia.org

Delonix regia Seed Pods: A biochar-sulfur composite made from Delonix regia seed pods (DRB-S) has been synthesized for the removal of DB 86. fishersci.cafishersci.no This adsorbent achieved an adsorption capacity of 36.23 mg/g at an optimal pH of 1.5 and an equilibrium time of 90 minutes. fishersci.cafishersci.no

Banana Peel: Biochar from banana peel has been used to catalyze persulfate for the degradation of DB 86, achieving 71.1% degradation within 1440 minutes. wikipedia.org

Table 2: Adsorption of Direct Blue 86 by Biochar-Based Adsorbents

| Adsorbent Material | Optimal pH | Adsorption Capacity (mg/g) | Kinetic Model | Source |

|---|---|---|---|---|

| Abelmoschus esculentus Seeds (AESB) | 2 | 277.04 | Pseudo-first-order | wikipedia.org |

| Delonix regia Seed Pods (DRB-S) | 1.5 | 36.23 | Pseudo-second-order | fishersci.cafishersci.no |

| Banana Peel (catalyst) | Natural | Not applicable (degradation) | Not specified | wikipedia.org |

Chitosan (B1678972), a biopolymer derived from the deacetylation of chitin (B13524) found in fishery wastes like shrimp, crab, and squid shells, is a promising adsorbent due to its amino and hydroxyl functional groups. fishersci.nowikipedia.org

Fishery Wastes: Chitosan produced from shrimp, crab, and squid has been studied for DB 86 removal, with shrimp-based chitosan showing high efficiency. fishersci.ca Maximum removal of approximately 100% was achieved at pH 2. fishersci.ca The maximum adsorption capacity was found to be nearly 60 mg/g. fishersci.ca

Chitosan-Stabilized Nanoparticles: Chitosan-stabilized bimetallic zero-valent iron (ZVI)-nickel (CS-nZVI-Ni) nanoparticles have been synthesized for the removal of DB 86. fishersci.no These nanoparticles demonstrated a maximum adsorption capacity of 61.72 mg/g at an optimal pH of 4 and a contact time of 15 minutes. fishersci.no

Chitosan Films: The use of chitosan films has also been explored for the removal of textile dyes, including direct dyes. americanelements.comamericanelements.com The adsorption capacity can be improved by modifying the film's properties, such as through ethanol (B145695) treatment or neutralization. americanelements.com

Coconut Shell: Reduced graphene oxide (rGO) synthesized from coconut shell waste through carbonization has been successfully used for the removal of Direct Blue 86 from aqueous solutions. americanelements.com

Chitosan-Based Adsorbents

Adsorption Kinetics Modeling

Understanding the kinetics of adsorption is crucial for evaluating the efficiency and mechanism of the adsorption process. Various kinetic models are used to analyze experimental data.

Pseudo-Second-Order Model: This model is most frequently found to best describe the adsorption of Direct Blue 86 onto a variety of biomass-based adsorbents, including activated carbons from rice husk, orange peel, and manioc husk, as well as chitosan-stabilized nanoparticles and biochar from Delonix regia. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.cafishersci.nofishersci.no A high correlation coefficient (R² > 0.99) for this model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. wikipedia.orgfishersci.cafishersci.no

Pseudo-First-Order Model: While less common, the Lagergren first-order model was found to fit the adsorption data for DB 86 on Jatropha husk carbon. wikipedia.org Biochar from Abelmoschus esculentus seeds also followed a nonlinear pseudo-first-order kinetic model. wikipedia.org

The good fit of these models provides insight into the adsorption mechanism, helping to optimize the design of treatment systems for the effective removal of Direct Blue 86 from wastewater.

Pseudo-Second-Order Kinetic Models

Adsorption Isotherm Studies

Adsorption isotherms are fundamental to describing the interactive behavior between the adsorbate (dye) and the adsorbent. They indicate how the dye molecules are distributed between the liquid and solid phases when the adsorption process reaches equilibrium. scielo.org.co The analysis of isotherm data by fitting it to different models is an important step in finding a suitable model that can be used for design purposes.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, and that there is no interaction between the adsorbed molecules. scholarsresearchlibrary.com This model is often used to estimate the maximum adsorption capacity (Q₀) of an adsorbent.

Several studies have applied the Langmuir model to the adsorption of DB86. In some cases, such as the adsorption onto rice husk-based adsorbents and Delonix regia biochar-sulphur, the Langmuir model provided an excellent fit with high correlation coefficients (R² > 0.99). ubd.edu.bnnih.govubd.edu.bn For other adsorbents, like activated carbon from manioc husk, the Freundlich model was found to be a better fit. unirioja.esscielo.org.co A study using a carbon-alumina composite pellet reported a very high monolayer adsorption capacity of 500.16 mg/g. scholarsresearchlibrary.com Research on cellulose (B213188) hydrogel determined a maximum absorption capacity (Qₘ) of 53.76 mg/g from the Langmuir plot. nih.govresearchgate.net

The table below shows the Langmuir parameters for DB86 adsorption on different materials.

| Adsorbent | Temperature (°C) | Q₀ (mg/g) | KL (L/mg) | R2 | Reference |

|---|---|---|---|---|---|

| Activated Carbon (Manioc Husk - CAY) | 25 | 6.2 | 1.02 | 0.89 | unirioja.es |

| 30 | 10.3 | 0.50 | 0.92 | ||

| 40 | 10.6 | 0.48 | 0.90 | ||

| Rice Husk (RH6) | - | 34.48 | 0.311 | 0.997 | ubd.edu.bn |

| Powdered Activated Carbon (PAC) | - | 47.62 | 0.546 | 0.998 | ubd.edu.bn |

| Activated Carbon (Orange Peel) | - | 33.78 | - | - | researchgate.net |

| Delonix regia biochar-sulphur (DRB-S) | - | 36.23 | - | - | nih.gov |

| Carbon-Alumina Composite | 28±1 | 500.16 | - | - | scholarsresearchlibrary.com |

The Freundlich isotherm model is an empirical equation used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. scholarsresearchlibrary.com The model is characterized by the constants Kꜰ, which is a rough indicator of the adsorption capacity, and n, which represents the adsorption intensity or surface heterogeneity. scholarsresearchlibrary.com A value of n greater than 1 indicates that physical adsorption is the predominant process and that the adsorption is favorable. unirioja.esubd.edu.bn

For DB86 adsorption, the Freundlich model has often provided a good fit to the experimental data. In a study using activated carbon from manioc husk, the Freundlich model best represented the equilibrium of adsorption, suggesting a heterogeneous surface. unirioja.esscielo.org.co Similarly, research on rice husk adsorbents yielded high correlation coefficients for the Freundlich model, with n values greater than 1, indicating good adsorption characteristics. ubd.edu.bn

The following table presents the Freundlich isotherm constants from various studies.

| Adsorbent | Temperature (°C) | KF ((mg/g)(L/mg)1/n) | n | R2 | Reference |

|---|---|---|---|---|---|

| Activated Carbon (Manioc Husk - CAY) | 25 | 2.1 | 1.9 | 0.98 | unirioja.es |

| 30 | 2.2 | 1.6 | 0.93 | ||

| 40 | 2.3 | 1.5 | 0.94 | ||

| Rice Husk (RH6) | - | 12.51 | 2.793 | 0.978 | ubd.edu.bn |

| Powdered Activated Carbon (PAC) | - | 22.21 | 3.690 | 0.972 | ubd.edu.bn |

The Temkin isotherm model assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions. scholarsresearchlibrary.com This model takes into account the interactions between the adsorbing species and the adsorbent.

The Temkin model has been successfully applied to describe the equilibrium of DB86 adsorption. Studies using activated carbon from orange peel and cellulose hydrogel showed that the experimental data fit the Temkin model well. nih.govresearchgate.netresearchgate.net In the case of cellulose hydrogel, the Temkin model was found to be the best-fitting isotherm, indicating the importance of adsorbent-adsorbate interactions in the removal process. nih.govresearchgate.netdntb.gov.ua Research on a carbon-alumina composite also investigated the Temkin isotherm to describe the heat of adsorption and the interactions between the dye and the adsorbent. scholarsresearchlibrary.com

Compound Information

Dubinin-Radushkevich Isotherm Model

The Dubinin-Radushkevich (D-R) isotherm model is an empirical model that describes adsorption on heterogeneous surfaces with a Gaussian energy distribution. mdpi.com It is less commonly applied to liquid-phase adsorption due to its complexity. mdpi.com This model helps in determining the mean free energy of adsorption, which distinguishes between physical and chemical adsorption processes. mdpi.com

The D-R isotherm has been applied to study the adsorption of Direct Blue 86 onto various adsorbents. For instance, in a study using composites of sodium alginate with guar (B607891) gum and iron-coated activated alumina, the non-linear form of the D-R isotherm provided a better fit to the experimental data for DB86 adsorption compared to the linear form. mdpi.com Similarly, the adsorption of DB86 on activated carbon prepared from orange peel was found to fit the Dubinin-Radushkevich equation well. researchgate.net Another study on cellulose hydrogel as an adsorbent for DB86 also evaluated the D-R isotherm model, among others, to describe the adsorption process. dntb.gov.uaresearchgate.netnih.gov

The mean free energy of adsorption (E) can be calculated from the D-R model. Values of E between 8 and 16 kJ/mol indicate a chemisorption process, while values below 8 kJ/mol suggest physisorption. Research on the adsorption of direct dyes onto carbon nanotubes has utilized this parameter to characterize the nature of the adsorption process. capes.gov.br

Sips Isotherm Model

The Sips isotherm is a combination of the Langmuir and Freundlich isotherm models. It is useful for predicting the adsorption on heterogeneous surfaces, thereby overcoming the limitation of the Langmuir model which assumes a homogenous adsorbent surface. At low adsorbate concentrations, the Sips model effectively reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. arabjchem.org

The Sips model has been successfully applied to describe the adsorption of dyes. For example, in the study of methylene (B1212753) blue and Direct Red 81 adsorption onto post-coagulation sludge, the Sips isotherm model, along with the Jovanovic model, well-represented the equilibrium data. deswater.com The model's parameters, including the maximum monolayer adsorption capacity (qmS), a constant related to the energy of sorption (KS), and a constant representing the heterogeneity of the process (SP), can be determined from experimental data. deswater.com In a study on the removal of DB86 using a novel biochar from Abelmoschus esculentus seeds, the non-linear Sips model showed an excellent fit to the adsorption data. researchgate.net

Thermodynamic Parameters of Adsorption Processes

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insights into the feasibility and nature of the adsorption process. scielo.org.co

Gibbs Free Energy Change (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and energetically favorable. dntb.gov.ua

Enthalpy Change (ΔH°): A positive ΔH° value suggests that the adsorption process is endothermic, meaning it is favored by an increase in temperature. Conversely, a negative ΔH° indicates an exothermic process. scielo.br

Entropy Change (ΔS°): A positive ΔS° value indicates an increase in randomness at the solid-liquid interface during the adsorption process. dntb.gov.ua

Studies on the adsorption of Direct Blue 86 onto various materials have investigated these thermodynamic parameters. For instance, the adsorption of DB86 onto carbon nanotubes was found to be a physisorption process based on the values of ΔH°, ΔG°, and the mean free energy of adsorption (E). capes.gov.br In another study, the thermodynamic calculations for the removal of DB86 by activated carbon from manioc husk showed that the process was spontaneous. scielo.org.counirioja.es The adsorption of DB86 onto cellulose hydrogel was also found to be a spontaneous and endothermic process, with a positive entropy change. dntb.gov.ua

Fixed-Bed Column Adsorption System Investigations

Fixed-bed column studies are crucial for evaluating the practical applicability of an adsorbent for continuous wastewater treatment. These studies investigate the dynamic adsorption characteristics by analyzing the effects of various parameters on the breakthrough curve. Key parameters include the inlet dye concentration, feed flow rate, and adsorbent bed height. scholarsresearchlibrary.com

Several models are used to analyze the data from fixed-bed column experiments, including the Thomas, Yoon-Nelson, and Bohart-Adams models. scholarsresearchlibrary.comrsc.org These models help in determining the adsorption capacity of the column and predicting its performance under different operating conditions.

For the removal of Direct Blue 86, fixed-bed column studies have been conducted using various adsorbents. A study using a carbon-alumina composite pellet demonstrated that the breakthrough behavior could be effectively described by the Yoon-Nelson and Clark models. scholarsresearchlibrary.com The maximum removal capacity in this column study was determined using the Bohart-Adams model. scholarsresearchlibrary.com Another investigation focused on the removal of DB86 using activated carbon derived from peanut shells in a fixed-bed column system. iitr.ac.in

Advanced Oxidation Processes (AOPs) for Direct Blue 86 Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to eliminate organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). researchgate.net These processes include ozonation, UV/H₂O₂, and Fenton-based systems, which can lead to the complete mineralization of dyes or their transformation into more biodegradable structures. sciencepublishinggroup.com

Ozonation and Ozone/Ultraviolet Systems

Ozonation (O₃) and ozone/ultraviolet (O₃/UV) systems are effective AOPs for the degradation of dyes like Direct Blue 86. researchgate.net The efficiency of these processes is influenced by parameters such as pH, initial dye concentration, and reaction time. researchgate.net

In the degradation of DB86, ozonation has been shown to be highly effective. One study reported over 98% color removal after 35 minutes of ozone treatment for a 100 ppm dye concentration at pH 11. researchgate.net The combination of ozone with UV radiation can further enhance the degradation process. researchgate.net The decolorization of a mixture of five different dyes, including Direct Blue 86, was investigated using both ozonation and O₃/UV, with results indicating that ozonation alone was more effective in that specific mixture. aku.edu.tr The degradation of DB86 by ozone in conjunction with ultraviolet light at pH 11 has been reported to achieve 98% dye removal. researchgate.net

The kinetics of color removal of DB86 by ozonation has been found to follow first-order kinetics. researchgate.net

Role of Hydroxyl Radicals in Oxidative Decolorization

Hydroxyl radicals (•OH) are the primary oxidizing species in many AOPs and play a crucial role in the decolorization of dyes. researchgate.netmdpi.com They are highly reactive and non-selective, enabling them to attack a wide range of organic molecules. researchgate.netredalyc.org The reaction of hydroxyl radicals with dye molecules leads to the breakdown of their chemical structure, resulting in decolorization and mineralization into simpler, non-colored compounds. mdpi.com

In ozonation and O₃/UV systems, hydroxyl radicals are generated through the decomposition of ozone, a process that is accelerated by UV radiation and high pH. redalyc.org The electrophilic addition of the •OH radical to the double bonds present in the dye molecule is a key mechanism in the degradation process. redalyc.org The effectiveness of the decolorization is often directly related to the concentration of hydroxyl radicals generated. redalyc.org

Kinetic Studies and Parameter Optimization

The degradation of Direct Blue 86 (DB86) through various advanced oxidation processes (AOPs) is often modeled using kinetic studies to understand the reaction rates and mechanisms. The optimization of operational parameters is crucial for maximizing the efficiency of these degradation processes.

Kinetic analyses of DB86 degradation frequently show that the decolorization process follows pseudo-first-order or pseudo-second-order kinetics. For instance, in ozonation and photocatalytic degradation studies, the rate of color removal was found to be primarily related to the initial dye concentration and followed first-order kinetics. researchgate.net Similarly, the solar photocatalytic degradation of DB86 using Zinc Oxide (ZnO) was successfully modeled based on pseudo-first-order kinetics. utp.edu.my In contrast, studies involving adsorption on activated carbon derived from orange peel indicated that the adsorption kinetics of DB86 conformed to a pseudo-second-order model, suggesting that chemisorption is a rate-determining step. nih.gov

Parameter optimization is key to achieving high degradation efficiency. Critical parameters that are frequently investigated include pH, initial dye concentration, catalyst or adsorbent dosage, and reaction time. For ozonation and O3/UV processes, pH and the initial concentration of DB86 were identified as controlling factors, with maximum decolorization achieved at a pH of 11. researchgate.net In the case of electrochemical degradation using iron electrodes, response surface methodology (RSM) was employed to determine the optimal conditions for current density and reaction temperature, which were found to be 7.8 mA/cm² and 42°C, respectively. researchgate.net For photocatalytic degradation with Titanium Dioxide (TiO2), optimum conditions were identified as a catalyst concentration of 40 mg/L, a pH of 4, and a temperature of 40°C, leading to 96% degradation within 120 minutes. sid.ir

Table 1: Kinetic Models and Optimized Parameters for Direct Blue 86 Degradation

| Degradation Method | Kinetic Model | Optimized Parameters | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Ozonation (O₃) | First-order | pH: 11; Initial Conc.: 100 ppm; Time: 35 min | >98% color removal | researchgate.net |

| Solar Photocatalysis (ZnO) | Pseudo-first-order | Catalyst load: 4 g/L; pH: 10 | 84% COD reduction (40 min) | utp.edu.my |

| UV/TiO₂ Photocatalysis | - | Catalyst load: 40 mg/L; pH: 4; Temp: 40°C | ~96% degradation (120 min) | sid.ir |

| Electrochemical (Fe electrodes) | - | Current density: 7.8 mA/cm²; Temp: 42°C | Complete decolorization | researchgate.net |

| Electrochemical (MMO anode) | - | pH: 5; Current density: 15 mA/cm²; Time: 105 min | 98.03% dye removal | researchgate.net |

| Adsorption (Orange Peel Carbon) | Pseudo-second-order | pH: 2; Adsorbent dose: 6 g/L; Initial Conc.: 100 mg/L | 92% removal | nih.gov |

Photocatalytic Degradation Using Semiconductor Catalysts

Photocatalysis using semiconductor materials is an effective advanced oxidation process for the complete mineralization of organic pollutants like DB86 into less harmful substances. utp.edu.my This process involves the generation of highly reactive hydroxyl radicals (•OH) when the semiconductor is irradiated with light of sufficient energy, leading to the degradation of the dye molecules. utp.edu.my

Zinc Oxide (ZnO) is a widely used semiconductor photocatalyst due to its efficiency, low cost, and non-toxic nature. utp.edu.my Studies on the photocatalytic degradation of DB86 using ZnO under simulated solar light have demonstrated its effectiveness. utp.edu.my The process involves irradiating an aqueous solution of DB86 containing ZnO particles. utp.edu.my The generation of electron-hole pairs upon irradiation leads to the formation of hydroxyl and superoxide (B77818) radicals, which are responsible for breaking down the complex dye structure. utp.edu.my

Research has shown that the efficiency of ZnO-mediated photocatalysis is heavily dependent on operational parameters. Optimal conditions for the degradation of DB86 were found to be a ZnO catalyst loading of 4 g/L and a pH of 10. utp.edu.myutp.edu.my Under these conditions, a significant reduction in Chemical Oxygen Demand (COD) of up to 84% was achieved after 40 minutes of irradiation. utp.edu.my The degradation process was observed to follow pseudo-first-order kinetics. utp.edu.my Combining ZnO with activated carbon has also been shown to enhance photocatalytic activity due to a synergistic effect that promotes the adsorption of the dye onto the catalyst surface. researchgate.net

Titanium Dioxide (TiO2) is another highly effective photocatalyst for the degradation of textile dyes like DB86. sid.ir The process typically involves irradiating a suspension of TiO2 in the dye solution with UV-A light. sid.ir The degradation of DB86 occurs through both direct photolysis (UV only) and photocatalysis (UV/TiO2). sid.ir The presence of TiO2 significantly enhances the degradation rate by providing a surface for the reaction and generating reactive oxygen species. sid.ir

Studies have investigated the influence of various parameters on the efficiency of the UV/TiO2 process. The optimal catalyst concentration for DB86 degradation was found to be approximately 40 mg/L. sid.irresearchgate.net The pH of the solution also plays a crucial role, with a pH of 4 being identified as optimal. sid.ir At a higher pH, the efficiency may decrease. Temperature also affects the reaction, with an optimal temperature of 40°C leading to about 96% degradation and 87% mineralization (based on COD) within 120 minutes. sid.ir In a comparative study, the UVA/TiO2 process achieved a 95.5% removal rate under optimal conditions (pH 2), outperforming the UVA/ZnO process. mazums.ac.ir

To overcome the limitation of wide-bandgap semiconductors like ZnO and TiO2, which are primarily activated by UV light, research has focused on developing modified catalysts that can be activated by visible light. mdpi.comrsc.org This allows for the utilization of a larger portion of the solar spectrum.

One such approach involves the use of composite materials. For example, a CuS/reduced graphene oxide (RGO) composite has been shown to exhibit excellent photocatalytic performance for the degradation of DB86 under visible light irradiation. nih.gov In this system, the CuS particles are uniformly dispersed on the surface of the RGO sheets. This composite structure facilitates the inhibition of electron-hole pair recombination, a major limiting factor in photocatalysis. nih.gov The electronic migration between CuS and RGO enhances the photocatalytic activity. nih.gov Using the CuS/RGO composite, a photodegradation ratio of 99.5% for Direct Blue 86 was achieved after 75 minutes of visible light irradiation. nih.gov The catalyst also demonstrated good stability, with no significant decline in performance after five cycles, indicating its potential for practical applications in wastewater treatment. nih.gov

The efficiency of photocatalytic degradation is significantly influenced by the catalyst loading and the intensity of light irradiation.

Catalyst Loading: The degradation rate generally increases with an increase in catalyst loading up to an optimal value. sid.irias.ac.in This is because a higher catalyst concentration provides more active sites on the photocatalyst surface, leading to a higher rate of generation of hydroxyl radicals. utp.edu.my However, beyond the optimal concentration, the degradation rate may decrease. utp.edu.my This negative effect is attributed to the increased turbidity of the solution, which can block light penetration and cause light scattering, thereby reducing the efficiency of the photocatalytic process. utp.edu.mydeswater.com For TiO2, the optimal loading for DB86 degradation was found to be around 40 mg/L, while for ZnO, it was 4 g/L. utp.edu.mysid.ir

Irradiation Intensity: The rate of photocatalytic degradation is also dependent on the intensity of irradiation. Generally, higher light intensity leads to a higher rate of degradation. utp.edu.mymdpi.com This is because an increase in light intensity results in a higher rate of electron-hole pair generation, and consequently, a higher concentration of reactive radicals to attack the dye molecules. ijfmr.com Studies have shown a direct correlation between UV light intensity and the degradation efficiency of dyes. ijfmr.com For the solar photocatalytic degradation of DB86, it was observed that high irradiation intensities favor the photodegradation process. utp.edu.myutp.edu.my

Table 2: Effect of Catalyst Loading and Irradiation Intensity on Direct Blue 86 Degradation

| Catalyst | Parameter | Observation | Optimal Value/Trend | Reference |

|---|---|---|---|---|

| ZnO | Catalyst Loading | Efficiency increases with loading up to an optimum, then decreases. | 4 g/L | utp.edu.myutp.edu.my |

| ZnO | Irradiation Intensity | Higher intensity favors the photodegradation process. | Direct positive correlation | utp.edu.my |

| TiO₂ | Catalyst Loading | Efficiency increases up to ~40 mg/L and then decreases mildly. | ~40 mg/L | sid.irresearchgate.net |

| TiO₂ | Irradiation Intensity | Degradation rate is proportional to light intensity. | Direct positive correlation | researchgate.net |

Visible Light-Driven Photocatalysis with Modified Catalysts

Electrochemical Oxidation Mechanisms

Electrochemical oxidation is an effective and environmentally friendly method for treating wastewater containing refractory organic pollutants like Direct Blue 86. researchgate.net This process involves the generation of powerful oxidizing agents, such as hydroxyl radicals, directly on the surface of an anode, which then mineralize the organic compounds. iwaponline.com

The process can be carried out using various electrode materials. In one study, the electrochemical treatment of DB86 was investigated using iron electrodes in a batch reactor. researchgate.net The optimization of parameters like current density and electrolyte concentration was performed using response surface methodology (RSM), which led to complete decolorization and over 70% COD removal under optimal conditions. researchgate.net

Another approach involves using mixed-metal oxide (MMO) coated titanium anodes, which are known for their high efficiency and stability. researchgate.net In a study using an MMO-coated Ti anode and a stainless steel cathode, the electrochemical oxidation of DB86 was optimized for pH, current density, and electrolysis time. researchgate.net At the optimal conditions of pH 5 and a current density of 15 mA/cm², 98.03% dye removal and 95% COD removal were achieved in 105 minutes. researchgate.net Analysis of the degraded dye powder showed a splintering of its polymeric structure, and the disappearance of elements like Copper (Cu), Sulfur (S), and Nitrogen (N) in the analysis confirmed the fragmentation of their associated bonds. researchgate.net LC-MS analysis revealed the complete mineralization of DB86, with no intermediate products left in the treated effluent, demonstrating the effectiveness of the electrochemical oxidation process. researchgate.net

Electrode Material Investigations (e.g., Mixed-Metal Oxide Coated Titanium Anodes)

The choice of anode material is a critical factor in the efficiency and effectiveness of the electrochemical oxidation process. nih.goveeer.org Mixed-metal oxide (MMO) coated titanium anodes are frequently investigated for this purpose due to their high catalytic activity, stability, and longevity. researchgate.netnih.gov

Current Density and Electrolysis Time Effects on Decolorization

Current density and electrolysis time are key operational parameters that significantly influence the decolorization efficiency in the electrochemical treatment of dye-containing wastewater. arabjchem.org

Current Density: This parameter controls the rate of coagulant production and the generation of oxidizing species at the anode. arabjchem.org Increasing the current density generally leads to a faster rate of decolorization. arabjchem.orgmdpi.com For instance, in one study on Direct Blue 86, decolorization efficiency progressively increased with electrolysis time at all tested current densities, with higher current densities achieving a better dye removal rate. mdpi.com However, an optimal current density often exists, beyond which the energy consumption may increase without a proportional increase in removal efficiency. psu.edu One study identified an optimal current density of 15 mA/cm² for the degradation of DB86. researchgate.net

Electrolysis Time: The duration of the electrochemical process directly impacts the extent of dye degradation. arabjchem.org Longer electrolysis times generally result in higher removal efficiencies as more of the dye molecules come into contact with the generated oxidants. mdpi.compsu.edu Studies have shown that for Direct Blue 86, the majority of the decolorization can occur within the initial phase of electrolysis, with the rate slowing down as the dye concentration decreases. researchgate.netasianpubs.org For example, one study achieved over 98% dye removal and 95% COD removal after 105 minutes of electrolysis at optimal conditions. researchgate.net Another study observed that the main decolorization of DB86 happened within the first 5 minutes of treatment with potassium ferrate(VI), with the rate slowing significantly after 20 minutes. asianpubs.org

Table 1: Effect of Current Density and Electrolysis Time on Direct Blue 86 Decolorization This table is interactive. Click on the headers to sort the data.

| Current Density (mA/cm²) | Electrolysis Time (min) | Initial Dye Concentration (mg/L) | pH | Decolorization Efficiency (%) | COD Removal (%) | Source |

|---|---|---|---|---|---|---|

| 15 | 105 | 50 | 5 | 98.03 | 95 | researchgate.net |

| 20 | Not Specified | Not Specified | Not Specified | Not Specified | >90 | researchgate.net |

Ferrate(VI) Oxidation Studies

Ferrate(VI) (Fe(VI)), in the form of salts like potassium ferrate (K₂FeO₄), is a powerful oxidizing agent that has been investigated for the decolorization of Direct Blue 86. asianpubs.org It is considered an environmentally friendly oxidant because its reduction product, Fe(III), is a coagulant that can aid in the removal of pollutants. asianpubs.orgnih.gov

Studies have shown that ferrate(VI) can effectively decolorize Direct Blue 86, with the efficiency being dependent on factors such as pH, oxidant dose, and reaction time. asianpubs.org Research indicates that the Cu-phthalocyanine macrocycle in the Direct Blue 86 molecule can be readily destroyed by potassium ferrate(VI). asianpubs.org One study reported over 99% decolorization of a 100 mg/L solution of Direct Blue 86 with a 3 mg dose of K₂FeO₄ at a pH of 4. asianpubs.org The decolorization was rapid, with the majority occurring in the first five minutes of the reaction. asianpubs.org However, while color removal is high, complete mineralization of the dye to carbon dioxide and water may not be achieved by ferrate(VI) oxidation alone, as indicated by lower COD and TOC removal percentages. asianpubs.org This suggests that while the chromophore responsible for the color is destroyed, some organic intermediates may remain. asianpubs.org

Biological and Enzymatic Degradation Research

Biological methods, utilizing microorganisms and their enzymes, offer an alternative and often more environmentally friendly approach to the degradation of synthetic dyes like Direct Blue 86. mdpi.combhu.ac.inijcmas.com

Microbial Biodegradation Pathways

Various microorganisms, including bacteria and fungi, have been studied for their ability to decolorize and degrade azo and phthalocyanine (B1677752) dyes. researchgate.nettandfonline.comnih.gov The degradation process can occur under aerobic or anaerobic conditions and often involves a series of enzymatic reactions. ijcmas.comnih.gov

For instance, the fungus Aspergillus flavus has been shown to decolorize Direct Blue 86. researchgate.netresearchgate.net The degradation mechanism involves both biosorption and biodegradation. researchgate.net The initial step in the biodegradation of many dyes is the reductive cleavage of azo bonds or the breakdown of the complex ring structure, leading to the formation of smaller, less colored aromatic amines or other intermediates. bhu.ac.innih.gov These intermediates can then be further degraded, sometimes through different metabolic pathways under aerobic conditions. ijcmas.com A bacterial consortium has been shown to degrade direct dyes, achieving 84% decolorization of industrial effluent. tandfonline.com

Enzymatic Decolorization Processes

The decolorization of dyes by microorganisms is primarily an enzymatic process. ijcmas.com Enzymes such as laccases, manganese peroxidases (MnP), and azoreductases play a crucial role. ijcmas.comresearchgate.nettandfonline.com

Laccases and Peroxidases: These are oxidative enzymes that can degrade a wide range of phenolic and non-phenolic compounds, including dyes. ijcmas.comtandfonline.com For example, the presence of Direct Blue 86 has been found to increase the activity of MnP in Aspergillus flavus, suggesting the dye acts as an activator for this enzyme. researchgate.net Plant-based peroxidases, such as those from quince leaves, have also been investigated for the decolorization of Direct Blue 86. nih.gov Immobilizing these enzymes can improve their stability and reusability, making the process more cost-effective. nih.gov

Azoreductases: These enzymes are responsible for the reductive cleavage of azo bonds (-N=N-) under anaerobic or microaerophilic conditions, which is the initial step in the degradation of azo dyes. bhu.ac.innih.gov This process typically results in the formation of colorless aromatic amines. bhu.ac.in

One study investigated the use of polyphenol oxidase (PPO) from quince leaves for the decolorization of several textile dyes, including Direct Blue 86. nih.gov The results showed that immobilized PPO was more effective than the free enzyme, and the decolorization rate increased with time, with the most significant activity occurring within the first hour. nih.gov

Methodologies for Distinguishing Abiotic versus Biotic Degradation

Distinguishing between dye removal due to abiotic processes (like adsorption) and biotic degradation is crucial for accurately assessing the effectiveness of a biological treatment method. jabsonline.orgresearchgate.net Several analytical techniques are employed for this purpose:

UV-Visible Spectroscopy: A decrease in the absorbance at the dye's maximum wavelength (λmax) indicates decolorization. jabsonline.org However, this does not confirm degradation, as adsorption can also lead to color removal. The appearance of new peaks at different wavelengths can suggest the formation of degradation products. jabsonline.org

Chromatographic Techniques (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify the parent dye and its degradation byproducts. jabsonline.orgscispace.com The disappearance of the parent dye peak and the appearance of new peaks corresponding to intermediate compounds provide strong evidence of biodegradation. jabsonline.orgscielo.org.za

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can identify changes in the functional groups of the dye molecule. jabsonline.org The disappearance or shifting of peaks corresponding to specific bonds (like azo bonds or aromatic rings) confirms the alteration of the dye's chemical structure. jabsonline.org

By employing a combination of these methods, researchers can elucidate the degradation pathways and confirm that the dye has been biochemically transformed rather than simply adsorbed onto the microbial biomass.

Reductive Degradation Strategies

Reductive degradation of Direct Blue 86 primarily occurs under anaerobic conditions, where the dye's complex structure is broken down. This process involves the cleavage of the molecule, leading to decolorization and the formation of simpler, smaller compounds.

One effective chemical reductant is sodium dithionite (B78146) (Na₂S₂O₄), which can achieve over 90% decolorization within 30 minutes at a temperature of 50°C. This rapid decolorization is attributed to the reductive cleavage of the dye molecule, which breaks the chromophore responsible for its color.

Biological anaerobic processes have also proven effective. In upflow anaerobic sludge blanket (UASB) reactors, microorganisms can utilize the dye as a source of carbon, nitrogen, and energy. scielo.org.co Studies using UASB reactors with activated carbon have demonstrated significant removal of Direct Blue 86. scielo.org.co For instance, an initial dye concentration of 69.61 mg/L was reduced to 9 mg/L over 28 days, corresponding to an 87% removal efficiency. scielo.org.co While effective for decolorization, it is crucial to note that anaerobic degradation can produce intermediate compounds, such as aromatic amines, which may be more toxic than the parent dye. utp.edu.mynih.gov The reduction of azo dyes under anaerobic conditions is considered to be mainly a biological process, involving either direct enzymatic catalysis or reactions with enzymatically reduced electron carriers. wur.nl

Identification and Analysis of Degradation Byproducts and Mineralization

The degradation of Direct Blue 86, whether through reductive or oxidative processes, results in the formation of various byproducts. The ultimate goal of remediation is the complete mineralization of the dye into harmless inorganic substances like carbon dioxide, water, and inorganic ions. mdpi.com

The breakdown of the Direct Blue 86 molecule consistently leads to the formation of aromatic intermediates.

Reductive Degradation: Under anaerobic conditions, the reductive cleavage of the dye yields simpler aromatic amines and sulfonated fragments. The formation of aromatic amines is a common outcome of the anaerobic reduction of azo dyes and is a significant concern, as many of these compounds are known to be toxic and potentially carcinogenic. nih.govmst.dk

Oxidative Degradation: Advanced oxidation processes (AOPs) disrupt the copper-phthalocyanine macrocycle structure of the dye. This process generates aromatic intermediates, such as benzene (B151609) derivatives, and releases copper ions (Cu²⁺) into the solution. Further degradation of these intermediates can lead to the formation of short-chain organic acids, like oxalic acid, before eventual mineralization.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are key analytical techniques used to identify these intermediate products, providing insight into the degradation pathway. researchgate.netresearchgate.net Studies using LC-MS have suggested that complete mineralization is possible, leaving no intermediate products in the treated effluent under certain electrochemical oxidation conditions. researchgate.net

The extent of mineralization is scientifically quantified by measuring the reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). These parameters provide a measure of the total amount of organic pollutants remaining in the water after treatment. A significant reduction in TOC and COD indicates effective mineralization rather than just decolorization.

Several studies have quantified the reduction in these parameters for Direct Blue 86 under various degradation processes:

Oxidative Degradation with Potassium Ferrate (K₂FeO₄): In one study, the initial TOC was 46.7 mg/L and the initial COD was 48 mg/L. After 1 hour of treatment with potassium ferrate(VI), the removal of TOC was 10.22% and the removal of COD was 59.70%. asianpubs.org This highlights that color removal (over 99% in the same period) is much faster than complete mineralization. asianpubs.org

Photocatalytic Degradation with Zinc Oxide (ZnO): Under optimized conditions using ZnO as a photocatalyst with simulated solar light, a COD reduction of up to 84% was achieved after 40 minutes of irradiation. utp.edu.myutp.edu.my

Electrochemical Oxidation: Treatment using a Ni-Co-oxide anode demonstrated a high degree of mineralization. For an initial methylene blue solution (a different dye, but illustrative of the process), 90% of COD and 88% of TOC were removed in 30 minutes, with complete abatement of COD and TOC after 50 and 60 minutes, respectively. mdpi.com

Advanced Oxidation Processes (AOPs): Processes like K₂FeO₄ oxidation and electrochemical oxidation have been shown to achieve TOC removal of 70% and 65%, and COD removal of 85% and 80%, respectively.

The data below summarizes the efficiency of different methods in reducing COD and TOC during the degradation of organic dyes.

Table 1: Efficiency of Different Degradation Methods on COD and TOC Reduction

| Degradation Method | Dye | Initial Concentration | Treatment Conditions | TOC Removal (%) | COD Removal (%) | Source |

|---|---|---|---|---|---|---|

| Potassium Ferrate(VI) Oxidation | Direct Blue 86 | 100 mg/L | pH 4.0, 3 mg K₂FeO₄, 1 hr | 10.22 | 59.70 | asianpubs.org |

| Photocatalytic Degradation (ZnO) | Direct Blue 86 | Not Specified | Optimized conditions, 40 min irradiation | Not Reported | 84 | utp.edu.myutp.edu.my |

| Electrochemical Oxidation | Direct Blue 86 | Not Specified | MMO coated Ti anode | Not Reported | 80 |

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Direct Blue 86 | 26597 |

| Sodium dithionite | 24489 |

| Oxalic acid | 971 |

| Benzene | 241 |

| Copper | 23978 |

| Zinc oxide | 14806 |

Theoretical and Computational Chemistry Studies of Direct Blue 86

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to study the electronic structure, reactivity, and spectroscopic properties of molecules. By solving approximations of the Schrödinger equation, QM methods can predict molecular geometries, reaction energies, and transition states, offering a detailed understanding of chemical processes.

The degradation of azo dyes like Direct Blue 86 is a critical area of environmental research. Computational methods are instrumental in elucidating the complex reaction pathways involved in their breakdown. While specific DFT simulations for Direct Blue 86 degradation are not extensively detailed in the public literature, the principles are well-established from studies on similar dyes and related degradation processes.

Experimental studies have identified several effective degradation methods for Direct Blue 86. Advanced oxidation processes (AOPs), such as ozonation (O₃) and O₃/UV, have demonstrated high efficiency in color removal. researchgate.net Studies have shown that under optimal conditions, such as a pH of 11, over 98% of the dye can be decolorized. researchgate.netresearchgate.net The degradation kinetics often follow a first-order model, with the rate being dependent on the initial dye concentration. researchgate.net Another effective method is electrochemical oxidation using anodes like mixed-metal oxide (MMO) coated titanium, which can achieve up to 98% dye removal and 95% COD (Chemical Oxygen Demand) reduction. researchgate.net Analysis of the degradation products from such processes using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) has indicated the complete mineralization of Direct Blue 86, with no residual intermediates in the treated effluent. researchgate.net Photocatalytic degradation using catalysts like Zinc Oxide (ZnO) under simulated solar light has also been proven effective. utp.edu.my

Computational studies on other dyes, such as Methylene (B1212753) Blue, using DFT have successfully modeled demethylation mechanisms mediated by reactive oxygen species (ROS), which is a key initial step in photocatalytic degradation. mdpi.com Such simulations can determine the energetics of reactions with species like hydroxyl radicals (•OH), providing a molecular-level understanding that complements experimental findings. mdpi.com Similarly, time-dependent DFT (TD-DFT) can be used to investigate the deactivation of excited states, which is fundamental to understanding photodegradation processes. rsc.org For Direct Blue 86, QM simulations could be employed to model its interaction with oxidants, identify the most likely sites for initial attack (e.g., the azo linkages or aromatic rings), and map the potential energy surface of the entire degradation cascade to mineralized end-products.

Quantum mechanics is essential for predicting the various non-covalent interactions that govern the behavior of dye molecules in different environments. These interactions include hydrogen bonding, van der Waals forces, and π-π stacking. DFT and other QM methods can quantify the strength and nature of these interactions. For instance, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze electron density to characterize bonding interactions, including weaker non-covalent ones. researchgate.net

In the context of Direct Blue 86, predicting its interaction with other molecules, such as components of a substrate or solvent molecules, is crucial for understanding its application and environmental fate. QM models can calculate interaction energies between the dye and other molecules, helping to rationalize phenomena like adsorption and aggregation. iucr.org For example, studies on donor-acceptor complexes demonstrate how the complementary use of Molecular Orbital (MO) theory and QTAIM can elucidate bonding without resorting to qualitative concepts like "covalency." researchgate.net These approaches could be applied to understand the binding of Direct Blue 86 to materials like cellulose (B213188), where interactions would involve the dye's sulfonate groups and the hydroxyl groups of the polymer. nih.gov

Simulation of Degradation Pathways and Reaction Mechanisms

Molecular Dynamics Simulations in Aqueous Environments

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD provides a dynamic picture of molecular systems, offering insights into processes like self-assembly, diffusion, and conformational changes in solution.

Direct dyes are known to self-associate or aggregate in aqueous solutions, a behavior driven by factors like van der Waals forces, π-π interactions between the aromatic parts of the dye molecules, and hydrophobic effects. researchgate.net This aggregation is highly dependent on dye concentration, temperature, pH, and the presence of electrolytes. researchgate.netissstindian.org As concentration increases, dye molecules tend to form dimers and higher-order aggregates, which can be observed experimentally through shifts in the absorption spectrum. researchgate.net

The interaction of dyes with surfactant micelles is important for applications such as dye solubilization and removal from wastewater. researcher.life Experimental studies have specifically investigated the interaction between Direct Blue 86 and cationic surfactant micelles, such as those formed by cetyltrimethylammonium bromide (CTAB). researchgate.netresearcher.life These studies, using techniques like UV-Vis spectroscopy and conductometry, show that Direct Blue 86 can be effectively solubilized within the micellar medium. researcher.liferesearchgate.net

The process involves the incorporation of the dye molecules into the micelles, which alters the dye's microenvironment from polar (water) to a more non-polar one within the micelle core. This change can be observed as a shift in the dye's absorption spectrum. researchgate.net The binding is driven by both electrostatic interactions between the anionic sulfonate groups of the dye and the cationic head groups of the surfactant, and hydrophobic interactions between the dye's aromatic structure and the hydrocarbon tails of the surfactant. The use of mixed cationic-nonionic micellar systems can further enhance the solubilization of dyes. researchgate.netresearchgate.net

MD simulations are an ideal tool for visualizing and quantifying these interactions. mdpi.com A simulation could model a pre-formed micelle in an aqueous solution containing Direct Blue 86 molecules. The simulation would show the process of the dye partitioning from the aqueous phase into the micelle, revealing its preferred location and orientation within the micellar structure. Furthermore, MD can be combined with QM methods (QM/MM simulations) to provide a more accurate description of the electronic interactions between the dye and the surfactant molecules during the binding process. acs.org

Self-Association and Aggregation Behavior

Thermodynamic Modeling of Interaction Processes

Thermodynamic modeling provides quantitative data on the spontaneity and driving forces of molecular interactions. Parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are determined to characterize these processes.

The interaction of Direct Blue 86 with various systems has been thermodynamically characterized. In its interaction with CTAB micelles, the process of solubilization was found to be spontaneous, as indicated by a negative ΔG°. researcher.life This spontaneity is supported by an increase in entropy (positive ΔS°), suggesting that the process is driven by the release of structured water molecules from around the dye and surfactant molecules upon association. researchgate.netresearcher.life

Similarly, the adsorption of Direct Blue 86 onto adsorbents like activated carbon derived from manioc husk and cellulose hydrogels has been studied. nih.govunirioja.es Thermodynamic analysis of these adsorption processes also revealed them to be spontaneous. unirioja.esmdpi.com For example, a study on cellulose hydrogel showed that the Temkin isotherm model best described the adsorption equilibrium, with a maximum adsorption capacity of 53.76 mg/g. nih.govdntb.gov.ua The kinetic data for this process was best fit by a pseudo-second-order model, indicating that chemisorption might be a rate-limiting step. nih.govdntb.gov.ua

Below are tables summarizing key thermodynamic and binding parameters from studies on Direct Blue 86 interactions.

Table 1: Thermodynamic Parameters for Direct Blue 86 Adsorption on Cellulose Hydrogel This interactive table summarizes the thermodynamic data for the adsorption process at different temperatures.

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 298 | -2.48 | 29.56 | 107.52 |

| 308 | -3.56 | ||

| 318 | -4.63 | ||

| 328 | -5.71 | ||

| Data sourced from thermodynamic studies on cellulose hydrogel adsorption. nih.gov |

Table 2: Binding and Partitioning Parameters for Direct Blue 86 in CTAB Micellar System This interactive table presents the binding constant, partition coefficient, and the corresponding free energy changes for the interaction of the dye with surfactant micelles.

| Parameter | Value |

| Binding Constant (Kb) | 1.15 x 105 M-1 |

| Free Energy of Binding (ΔG°b) | -28.87 kJ/mol |

| Partition Coefficient (Kx) | 4.89 x 105 |

| Free Energy of Partitioning (ΔG°p) | -32.47 kJ/mol |

| Data sourced from spectroscopic and conductometric studies of dye-micelle interaction. researcher.life |

These thermodynamic models, often derived from experimental data at different temperatures, are crucial for optimizing processes like dye removal and for understanding the fundamental forces driving the interactions of Direct Blue 86 at the molecular level.

Mechanistic Investigations of Direct Blue 86 Interactions

Molecular Binding to Substrate Materials (e.g., Textile Fibers)

The primary application of Direct Blue 86 lies in the dyeing of cellulosic fibers such as cotton and viscose. xcwydyes.comchemzones.com The affinity of this dye for these substrates is not due to the formation of strong covalent bonds, but rather a combination of weaker intermolecular forces. xcwydyes.commedchemexpress.comscribd.comdyestuffscn.com

The molecular structure of Direct Blue 86, characterized by its large, planar, and highly conjugated aromatic system, is crucial for its binding. chemzones.comdyestuffscn.com This planarity allows the dye molecule to align closely with the linear structure of cellulose (B213188) polymer chains, maximizing the effective area for interaction. The primary forces responsible for the adhesion of Direct Blue 86 to cellulose fibers are: